O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is a complex organic compound with the molecular formula C33H46N6O16S2 and a molecular weight of 846.88 g/mol . This compound is characterized by the presence of sulfonated tyrosine residues, which play a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine typically involves the stepwise assembly of its constituent amino acids, followed by sulfonation of the tyrosine residues. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then coupled using peptide bond-forming reactions, such as the use of carbodiimides or other coupling agents . After the assembly of the peptide chain, the protecting groups are removed, and the tyrosine residues are sulfonated using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and intermediates. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfonated tyrosine residues can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can target the peptide bonds or the sulfonate groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced peptides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonation reactions and peptide chemistry.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups enhance the compound’s binding affinity and specificity, facilitating its role in signal transduction pathways. The peptide backbone allows for conformational flexibility, enabling the compound to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
O-Sulfo-L-tyrosine: A simpler sulfonated amino acid with similar chemical properties.
O-Sulfo-L-threonine: Another sulfonated amino acid with distinct biological activities.
O-Sulfo-L-tyrosyl-L-threonine: A related dipeptide with comparable sulfonation patterns.
Uniqueness
O-Sulfo-L-tyrosyl-L-isoleucyl-O-sulfo-L-tyrosyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
CAS No. |
179667-63-1 |
---|---|
Molecular Formula |
C28H38N4O14S2 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H38N4O14S2/c1-4-15(2)23(31-25(34)21(29)13-17-5-9-19(10-6-17)45-47(39,40)41)27(36)30-22(26(35)32-24(16(3)33)28(37)38)14-18-7-11-20(12-8-18)46-48(42,43)44/h5-12,15-16,21-24,33H,4,13-14,29H2,1-3H3,(H,30,36)(H,31,34)(H,32,35)(H,37,38)(H,39,40,41)(H,42,43,44)/t15-,16+,21-,22-,23-,24-/m0/s1 |
InChI Key |
GOHLMBHZKWPJQG-NZUMNYOTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.